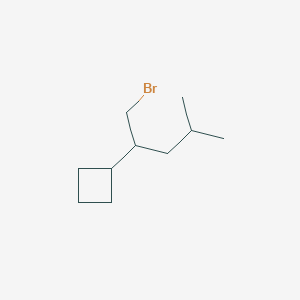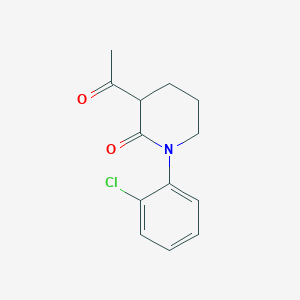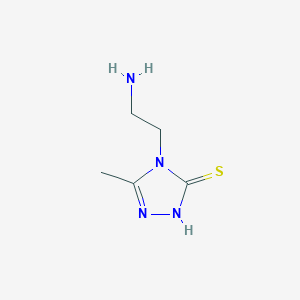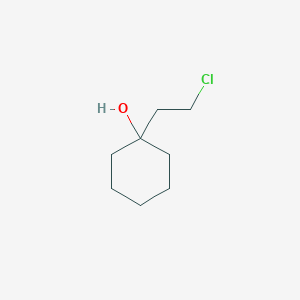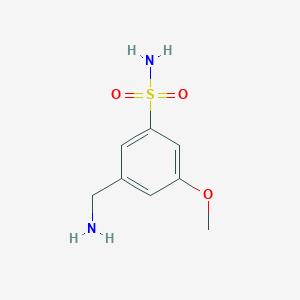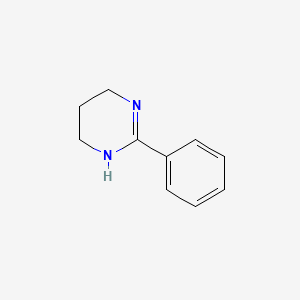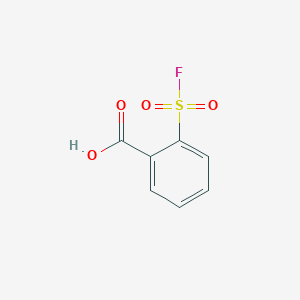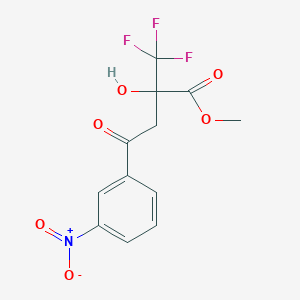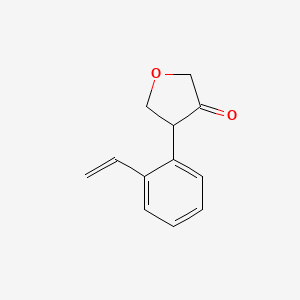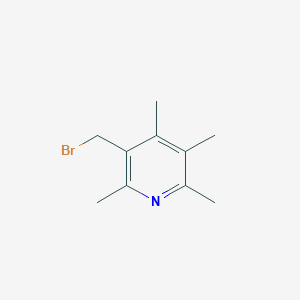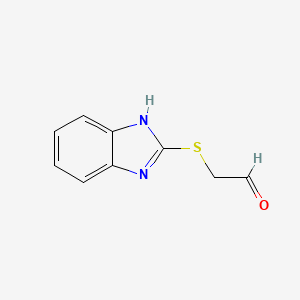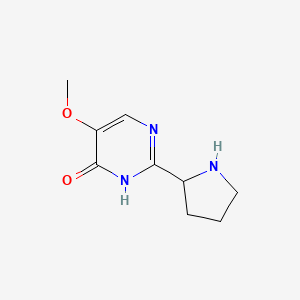![molecular formula C12H19NO2 B13205134 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a complex organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and an azabicyclo nonane framework
Vorbereitungsmethoden
The synthesis of 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Mannich annulation reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors . This one-pot synthesis approach is efficient and yields the desired bicyclic structure in good quantities. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Analyse Chemischer Reaktionen
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as its role in drug development and pharmacological studies, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid include:
9-Azabicyclo[3.3.1]nonane-3-carboxylic acid, 9-(cyclopropylmethyl)-: This compound has a similar bicyclic structure but differs in the substitution pattern.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions, ABNO is another related compound with distinct chemical behavior.
The uniqueness of this compound lies in its specific cyclopropyl substitution, which imparts unique chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
9-cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-12(15)8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h8-11H,1-7H2,(H,14,15) |
InChI-Schlüssel |
PHFWGTWMDZMBFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)N2C3CC3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


